

Unveiling the Molecular Architecture of Cephalandole B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Cephalandole B**, an alkaloid of interest. This document details the spectroscopic data that defines its molecular framework and the synthetic protocol that has unequivocally confirmed its structure. The information is presented to aid researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development in their understanding and potential application of this compound.

Spectroscopic and Physicochemical Data

The structural identity of **Cephalandole B** is established through a combination of spectroscopic analysis and physical measurements. The key data are summarized below.

Property	Value	Source
Molecular Formula	C17H14N2O3	[1]
Molecular Weight	294.30 g/mol	[1]
IUPAC Name	methyl 2-(1H-indole-3- carbonylamino)benzoate	[1]
CAS Number	915315-44-5	[1]



Experimental Protocols

The confirmation of the structure of **Cephalandole B** was achieved through its total synthesis. The methodology employed provides a robust validation of the assigned molecular architecture.[2]

Synthesis of Cephalandole B

The synthesis of **Cephalandole B** was accomplished via a straightforward amidation reaction, confirming its proposed structure.[2] The experimental procedure is as follows:

Materials:

- Indole-3-carboxylic acid
- · Methyl anthranilate
- Pyridine (anhydrous)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH2Cl2) (anhydrous)

Procedure:

- A solution of indole-3-carboxylic acid (1 equivalent) in anhydrous pyridine and anhydrous dichloromethane was prepared and cooled to 0 °C.
- Phosphorus oxychloride (1 equivalent) was added dropwise to the cooled solution.
- Methyl anthranilate (1 equivalent) was subsequently added to the reaction mixture.
- The reaction was allowed to warm to room temperature and stirred for 4 hours.
- Upon completion, the reaction mixture was poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- The aqueous layer was extracted three times with dichloromethane.



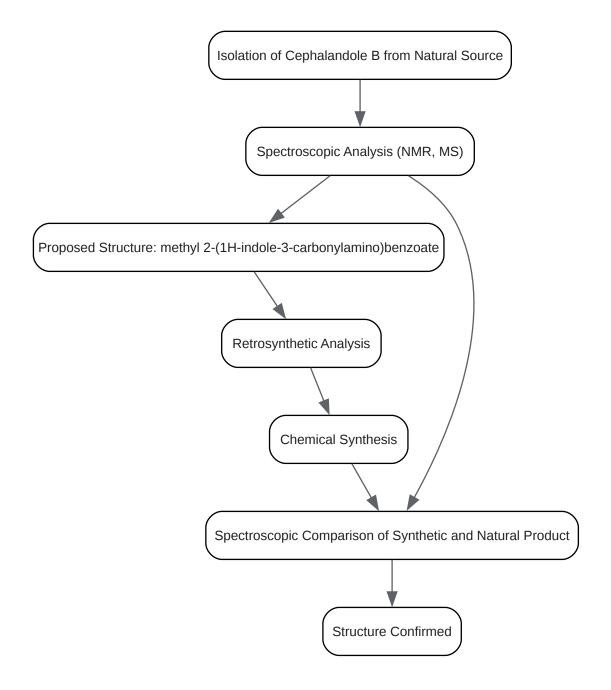
- The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
- The resulting crude product was purified by flash column chromatography on silica gel (eluent: heptane/ethyl acetate, 1:1, v/v) to yield **Cephalandole B** as a white solid.

This synthetic route provides an unambiguous confirmation of the connectivity and functional groups present in the **Cephalandole B** molecule.[2]

Structural Confirmation Workflow

The logical workflow for the structural elucidation and confirmation of **Cephalandole B** is depicted in the following diagram. This process integrates initial analysis with synthetic verification.





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Caption: Logical workflow for the structure elucidation of **Cephalandole B**.

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References

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- 2. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A PubMed [pubmed.ncbi.nlm.nih.gov]
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